Benzyl 4-chloro-4-oxobut-2-enoate
Description
Properties
CAS No. |
111865-27-1 |
|---|---|
Molecular Formula |
C11H9ClO3 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
benzyl 4-chloro-4-oxobut-2-enoate |
InChI |
InChI=1S/C11H9ClO3/c12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
KSZVJNXMLSFSNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analog: (E)-Ethyl 4-chloro-4-oxobut-2-enoate
The ethyl ester analog shares the reactive α,β-unsaturated carbonyl core but differs in the ester group (ethyl vs. benzyl). Key comparisons include:
Table 1: Structural and Physical Properties
- Both chloro-oxo esters are highly electrophilic, but the benzyl derivative may exhibit slower reaction kinetics in nucleophilic additions due to steric hindrance.
- Applications: Ethyl 4-chloro-4-oxobut-2-enoate is used as a building block in synthesizing heterocycles and conjugated systems . The benzyl variant may serve similar purposes but with tailored solubility and stability profiles.
Functional Analog: Benzyl Benzoate
Key distinctions:
Research Findings and Implications
- Synthetic Utility: Ethyl 4-chloro-4-oxobut-2-enoate is employed in preparing γ-keto-α,β-unsaturated esters for drug discovery . The benzyl analog could offer enhanced solubility in lipid-rich environments, enabling applications in prodrug design or polymer chemistry.
- Stability Considerations : Benzyl esters generally exhibit greater hydrolytic stability than ethyl esters under acidic conditions, favoring long-term storage.
Q & A
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Methodological Answer : Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes, 100–200 nm diameter via sonication) enhance bioavailability. Dynamic Light Scattering (DLS) monitors particle size stability, while dialysis (10 kDa MWCO) assesses encapsulation efficiency .
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